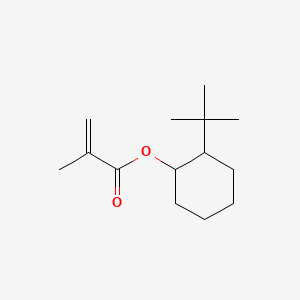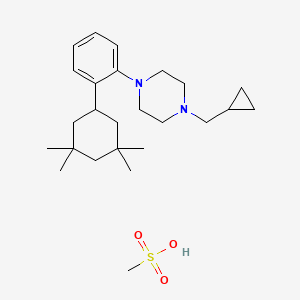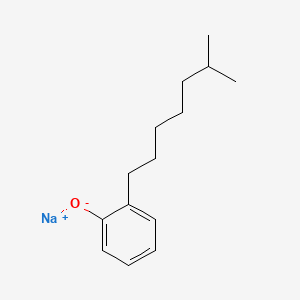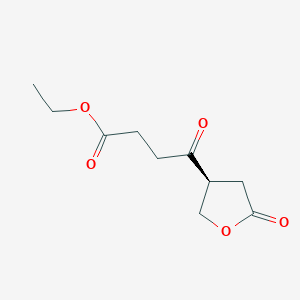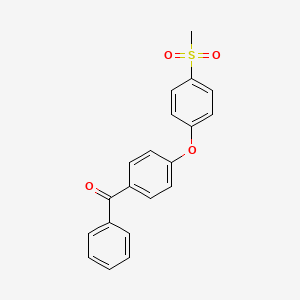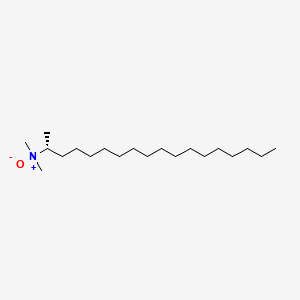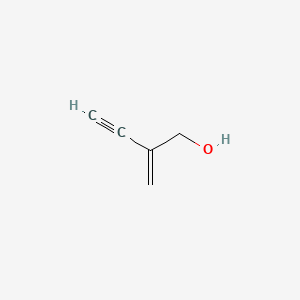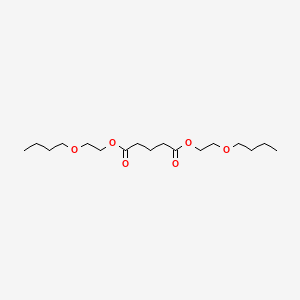
Iron 3-nitronaphthalene-1,5-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron 3-nitronaphthalene-1,5-disulphonate is a complex organic compound that features a nitro group and two sulfonate groups attached to a naphthalene ring, coordinated with an iron ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iron 3-nitronaphthalene-1,5-disulphonate typically involves the nitration of naphthalene followed by sulfonation and subsequent coordination with iron ions. The nitration process can be carried out using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The sulfonation step involves treating the nitronaphthalene with fuming sulfuric acid to introduce the sulfonate groups. Finally, the iron ion is introduced by reacting the disulphonated nitronaphthalene with an iron salt, such as iron chloride, under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Iron 3-nitronaphthalene-1,5-disulphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Iron 3-nitronaphthalene-1,5-disulphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of iron 3-nitronaphthalene-1,5-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The nitro and sulfonate groups can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The iron ion can also play a role in redox reactions, influencing the overall activity of the compound.
Comparación Con Compuestos Similares
Iron 3-nitronaphthalene-1,5-disulphonate can be compared with other similar compounds such as:
Iron 2-nitronaphthalene-1,5-disulphonate: Similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Iron 3-nitronaphthalene-1,6-disulphonate: Similar structure but with the sulfonate groups in different positions, affecting its chemical behavior.
This compound: Similar structure but with different substituents, leading to variations in its applications and mechanism of action.
Propiedades
Número CAS |
93839-97-5 |
|---|---|
Fórmula molecular |
C30H15Fe2N3O24S6 |
Peso molecular |
1105.5 g/mol |
Nombre IUPAC |
iron(3+);3-nitronaphthalene-1,5-disulfonate |
InChI |
InChI=1S/3C10H7NO8S2.2Fe/c3*12-11(13)6-4-8-7(10(5-6)21(17,18)19)2-1-3-9(8)20(14,15)16;;/h3*1-5H,(H,14,15,16)(H,17,18,19);;/q;;;2*+3/p-6 |
Clave InChI |
SNHSFZDTUOIQAF-UHFFFAOYSA-H |
SMILES canónico |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])[N+](=O)[O-])C(=C1)S(=O)(=O)[O-].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



